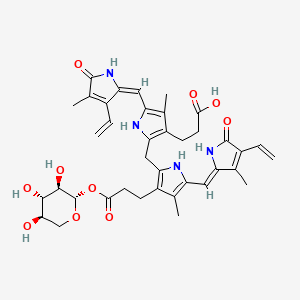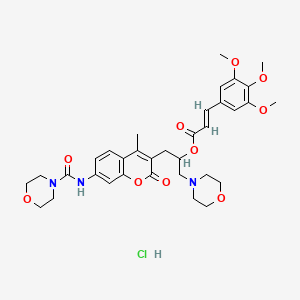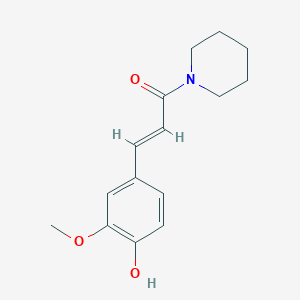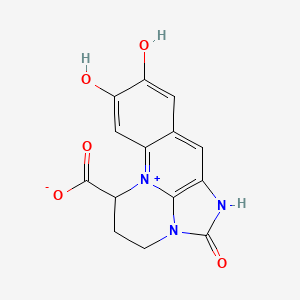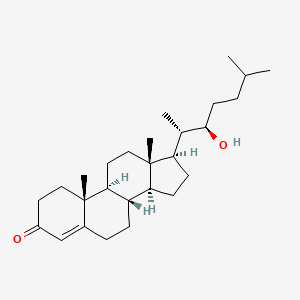
ラジシノール
概要
説明
ラジシノールは、レゾルシン酸ラクトン類に属する天然物です。 Cochliobolus australiensisやAlternaria radicinaを含む様々な菌種によって生成されます .
科学的研究の応用
Radicinol has been extensively studied for its applications in various fields:
作用機序
ラジシノールは、様々な機序を通じてその効果を発揮します:
酵素阻害: 重要な生物学的プロセスに関与するアセチルコリンエステラーゼやウレアーゼなどの酵素を阻害します.
抗増殖活性: ラジシノールは、p53などの腫瘍抑制タンパク質やBCL-2などの抗アポトーシスタンパク質を調節し、癌細胞におけるカスパーゼ-3の発現増加とアポトーシスの誘導につながります.
6. 類似の化合物との比較
ラジシノールは、ラジシニン、3-エピ-ラジシニン、コクリオトキシンなどの他のレゾルシン酸ラクトンと類似しています . 特定の酵素阻害活性とバイオ除草剤としての可能性において、それはユニークです .
類似の化合物:
ラジシニン: 植物毒性を持つ別のレゾルシン酸ラクトン。
3-エピ-ラジシニン: 類似の生物活性を持つラジシニンのエピマー。
コクリオトキシン: 植物毒性と酵素阻害活性を有する関連化合物.
ラジシノールは、植物毒性、酵素阻害、抗増殖活性というユニークな組み合わせによって際立っており、科学研究および工業的応用における重要な化合物となっています。
準備方法
合成経路と反応条件: ラジシノールは、菌類培養の発酵によって合成することができます。 このプロセスには、適切な培地で菌類を培養し、続いてクロマトグラフィー技術を用いて化合物を抽出および精製することが含まれます . ラジシノールの絶対配置は、旋光分散、電子円二色性、振動円二色性などのキラル光学的方法を用いて決定されています .
工業生産方法: ラジシノールの工業生産には、菌類培養の大規模発酵が関与します。菌類は、ラジシノールの収量を最適化するために、制御された条件下でバイオリアクター内で培養されます。 その後、化合物は高度なクロマトグラフィー法を用いて抽出および精製されます .
化学反応の分析
反応の種類: ラジシノールは、酸化、還元、置換など、様々な化学反応を受けます。 アセチルエステルやヘキサヒドロ誘導体などの誘導体を形成することができます .
一般的な試薬と条件:
酸化: ラジシノールは、過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムを用いて行うことができます。
主な生成物: これらの反応から生成される主な生成物には、ラジシノールの様々なエステルおよび還元体が含まれ、これらは植物毒性および生物活性について研究されてきました .
4. 科学研究への応用
ラジシノールは、様々な分野におけるその応用に関して広範に研究されてきました:
類似化合物との比較
Radicinin: Another resorcylic acid lactone with phytotoxic properties.
3-epi-Radicinin: An epimer of radicinin with similar biological activities.
Cochliotoxin: A related compound with phytotoxic and enzyme inhibitory properties.
Radicinol stands out due to its unique combination of phytotoxic, enzyme inhibitory, and antiproliferative activities, making it a compound of significant interest in scientific research and industrial applications.
特性
IUPAC Name |
(2S,3R,4S)-3,4-dihydroxy-2-methyl-7-[(E)-prop-1-enyl]-3,4-dihydro-2H-pyrano[3,2-c]pyran-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10-11,13-14H,1-2H3/b4-3+/t6-,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDHRYWEFJLSJF-AVJAUVGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(C(C(O2)C)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C([C@@H]([C@H]([C@@H](O2)C)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65647-66-7 | |
| Record name | Radicinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065647667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is radicinol and where is it found?
A: Radicinol is a fungal secondary metabolite belonging to the dihydropyranopyran-4,5-dione family. It is primarily produced by certain Alternaria species, such as Alternaria chrysanthemi, Alternaria radicina, and Alternaria longipes, often found in association with various plants, including umbelliferous plants like carrots. [, , , , ]
Q2: What other related compounds are produced by these fungi?
A: Besides radicinol, these fungal species also produce other structurally related compounds, including radicinin, 3-epiradicinol, cochliotoxin, and chloromonilinic acids. [, , , ]
Q3: Is radicinol found naturally in plants?
A: Yes, radicinol has been detected in carrot samples naturally infected by Alternaria radicina, often in conjunction with radicinin. []
Q4: What is the effect of temperature on radicinol production by the fungi?
A: Studies have shown that the production of radicinol, along with other metabolites like radicinin and epi-radicinol, in Alternaria radicina is influenced by temperature. Successive temperature increases from 1 °C to 10 °C and then to 20 °C stimulated the accumulation of these compounds in both naturally contaminated and artificially inoculated carrots. [, ]
Q5: How does radicinol's structure compare to other related compounds, and how does this impact activity?
A: Radicinol shares a core dihydropyranopyran-4,5-dione structure with compounds like radicinin and cochliotoxin. Structure-activity relationship (SAR) studies suggest that the presence of an α,β-unsaturated carbonyl group at C-4, a free secondary hydroxyl group at C-3, and the specific stereochemistry at C-3 are crucial for the phytotoxic activity of these compounds. Modifications to these functionalities can significantly impact their potency and selectivity. [, ] For example, while radicinin shows strong phytotoxicity against buffelgrass, radicinol with its differing C-3 configuration, exhibited significantly weaker activity in comparison. []
Q6: Are there any known methods for the chemical synthesis of radicinol?
A: Yes, total syntheses of radicinol and its 3-epimer, 3-epiradicinol, have been achieved. These strategies employed gold-catalyzed cyclization reactions to construct the core pyrone ring system and utilized a common intermediate to access both target compounds through divergent synthetic routes. []
Q7: Has the biosynthesis of radicinol been investigated?
A: While the complete biosynthetic pathway of radicinol remains to be fully elucidated, studies on Alternaria chrysanthemi have revealed that radicinol is likely biosynthesized from radicinin through a biotransformation process. []
Q8: Are there any known interactions of radicinol with other organisms?
A: Yes, Alternaria longipes can biotransform radicinin into both radicinol and 3-epiradicinol. This biotransformation process exhibits stereoselectivity, and the product ratios appear to be influenced by the fungal growth medium composition. []
Q9: Have there been any studies on the potential toxicity of radicinol?
A: While specific toxicity studies on radicinol are limited, it is worth noting that structurally related compounds like radicinin and cochliotoxin have shown phytotoxic effects. Further research is necessary to fully understand the potential toxicological profile of radicinol. [, , ]
Q10: What analytical techniques are used to identify and quantify radicinol?
A: Various spectroscopic techniques, including GC-MS, LC-MS, 1H NMR, and 13C NMR, are employed for the identification and characterization of radicinol. [] These methods allow for the determination of its molecular formula, weight, and structural features.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


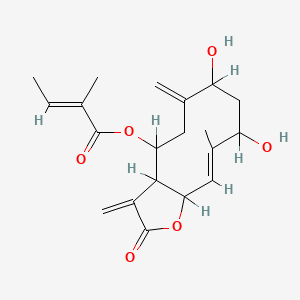
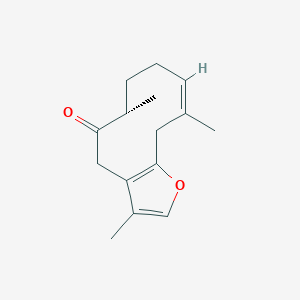
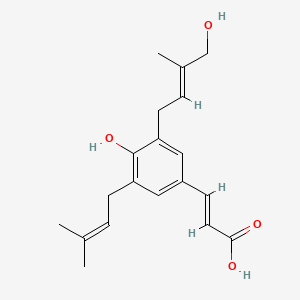
![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-5-[(1S)-2-[(1R)-2-[(1R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1239517.png)
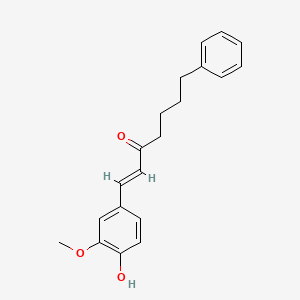
![2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol](/img/structure/B1239519.png)
![2-[(11E,13Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1239522.png)
